molecular formula C16H15Cl2NO2S B4972148 1-((2,5-Dichlorophenyl)sulfonyl)-3-phenylpyrrolidine

1-((2,5-Dichlorophenyl)sulfonyl)-3-phenylpyrrolidine

Cat. No.: B4972148
M. Wt: 356.3 g/mol
InChI Key: KAIIEQMAUGSQEH-UHFFFAOYSA-N
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Description

1-((2,5-Dichlorophenyl)sulfonyl)-3-phenylpyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a 2,5-dichlorophenylsulfonyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2,5-Dichlorophenyl)sulfonyl)-3-phenylpyrrolidine typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 3-phenylpyrrolidine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-((2,5-Dichlorophenyl)sulfonyl)-3-phenylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

1-((2,5-Dichlorophenyl)sulfonyl)-3-phenylpyrrolidine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((2,5-Dichlorophenyl)sulfonyl)-3-phenylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-((2,5-Dichlorophenyl)sulfonyl)-4-(4-nitrophenyl)piperazine
  • 1-((2,5-Dichlorophenyl)sulfonyl)-D-proline

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Properties

IUPAC Name

1-(2,5-dichlorophenyl)sulfonyl-3-phenylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO2S/c17-14-6-7-15(18)16(10-14)22(20,21)19-9-8-13(11-19)12-4-2-1-3-5-12/h1-7,10,13H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIIEQMAUGSQEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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